molecular formula C13H11N3O B2748977 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol CAS No. 132980-32-6

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol

Cat. No.: B2748977
CAS No.: 132980-32-6
M. Wt: 225.251
InChI Key: CFXOATFGYAMSIQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical in various fields due to its stability and reactivity. The compound this compound is known for its unique properties and applications in different scientific and industrial domains.

Preparation Methods

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of benzotriazole with phenol in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOATFGYAMSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333461
Record name 2-(benzotriazol-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132980-32-6
Record name 2-(benzotriazol-1-ylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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